5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Catalog No.
S12214598
CAS No.
M.F
C11H14N4OS
M. Wt
250.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2...

Product Name

5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol

IUPAC Name

3-[(4-methoxyanilino)methyl]-4-methyl-1H-1,2,4-triazole-5-thione

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

InChI

InChI=1S/C11H14N4OS/c1-15-10(13-14-11(15)17)7-12-8-3-5-9(16-2)6-4-8/h3-6,12H,7H2,1-2H3,(H,14,17)

InChI Key

PXAJLSIORXTVPS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CNC2=CC=C(C=C2)OC

5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound characterized by its unique structure, which includes a triazole ring and a thiol functional group. Its molecular formula is C12H16N4OSC_{12}H_{16}N_{4}OS, and it has a molecular weight of approximately 264.35 g/mol . The presence of the methoxyphenyl group contributes to its potential biological activities, while the triazole and thiol functionalities are known to play significant roles in various

  • Substitution Reactions: The thiol group can be involved in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, potentially leading to the formation of more complex structures.
  • Oxidation Reactions: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids under appropriate conditions.

5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits notable biological activity, particularly in antimicrobial and anti-inflammatory contexts. Compounds within the triazole class are often explored for their efficacy against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may have potential as an anti-tubercular agent, as indicated by its structural similarities to other effective triazoles . Additionally, its thiol group may contribute to antioxidant properties.

The synthesis of 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves:

  • Formation of the Triazole Ring: This can be achieved through a condensation reaction involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution where a methoxyphenyl amine reacts with a suitable precursor containing the triazole.
  • Thiol Functionalization: The final step includes introducing the thiol group, which may be done via reduction of a corresponding thione or through direct thiolation methods .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it could serve as a lead compound for developing new anti-tubercular drugs.
  • Agriculture: Its biological activity may extend to applications as a fungicide or herbicide.
  • Material Science: The unique properties of triazoles make them candidates for developing advanced materials with specific functionalities .

Interaction studies have shown that 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol can bind effectively to various biological targets. Computational modeling suggests that it may interact with key enzymes involved in pathogen metabolism, potentially inhibiting their activity. Such interactions are critical for understanding its mechanism of action and optimizing its efficacy against target diseases .

Several compounds share structural similarities with 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiolC9H9N3OSC_9H_9N_3OSLacks methyl substitution on the triazole ring
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolC14H11FN4OSC_{14}H_{11}FN_4OSContains fluorine substituent enhancing biological activity
5-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiolC12H16N4OSC_{12}H_{16}N_4OSEthyl group alters lipophilicity compared to the methoxy group

The unique combination of the methoxyphenyl amine moiety and the methyl substitution on the triazole ring distinguishes 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol from these similar compounds. This structural configuration may enhance its pharmacological profile and broaden its applicability in medicinal chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

250.08883226 g/mol

Monoisotopic Mass

250.08883226 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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